molecular formula C2H3ClN4 B1631778 5-Chloromethyl-1H-Tetrazole CAS No. 55408-11-2

5-Chloromethyl-1H-Tetrazole

Cat. No.: B1631778
CAS No.: 55408-11-2
M. Wt: 118.52 g/mol
InChI Key: AGWSISOYPHROLN-UHFFFAOYSA-N
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Description

5-Chloromethyl-1H-Tetrazole is a synthetic organic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloromethyl-1H-Tetrazole typically involves the cyclization of azide and nitrile compounds. One common method is the reaction of chloromethyl cyanide with sodium azide under reflux conditions. This reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using catalysts such as lanthanum nitrate hexahydrate. This catalyst enhances the reaction efficiency and yield, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Chloromethyl-1H-Tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in medicinal and material chemistry applications .

Comparison with Similar Compounds

  • 5-Methyl-1H-Tetrazole
  • 5-Phenyl-1H-Tetrazole
  • 5-Aminomethyl-1H-Tetrazole

Comparison: Compared to these similar compounds, 5-Chloromethyl-1H-Tetrazole is unique due to its chloromethyl group, which provides additional reactivity for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

5-(chloromethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWSISOYPHROLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480377
Record name 5-Chloromethyl-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55408-11-2
Record name 5-Chloromethyl-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloromethyl-1H-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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